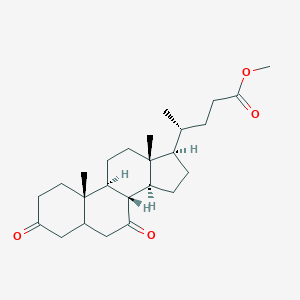
Methyl 5-beta-cholan-3,7-dione-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-beta-cholan-3,7-dione-24-oate typically involves the esterification of 5-beta-cholan-3,7-dione-24-oic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-beta-cholan-3,7-dione-24-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are the primary products.
Substitution: The ester group can be replaced with other functional groups such as amides or alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-beta-cholan-3,7-dione-24-oate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-beta-cholan-3,7-dione-24-oate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity and influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in cholesterol metabolism and bile acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,7,12-trioxo-5-beta-cholan-24-oate: Similar in structure but with additional oxo groups.
Methyl 5-beta-chola-3,11-dien-24-oate: Features a double bond in the cholan ring system.
Uniqueness
Methyl 5-beta-cholan-3,7-dione-24-oate is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
77060-26-5 |
|---|---|
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
Clave InChI |
KNVADAPHVNKTEP-AQHAYLOVSA-N |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
melting_point |
171-173°C |
Descripción física |
Solid |
Sinónimos |
(5β,7β)-7-Hydroxy-3-oxo-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholanic Acid; 7β-Hydroxy-3-keto-5β-cholanoic Acid; 7β-Hydroxy-3-oxo-5β-chol-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















